2-Mercapto-5-methylfuran-3-carbimidic acid
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Overview
Description
2-Mercapto-5-methylfuran-3-carbimidic acid is a heterocyclic organic compound that contains a furan ring substituted with a mercapto group (–SH) and a carbimidic acid group (–C(=NH)NH2)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Mercapto-5-methylfuran-3-carbimidic acid typically involves the reaction of 2-methylfuran with thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Mercapto-5-methylfuran-3-carbimidic acid can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbimidic acid group can be reduced to form amines.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) are commonly used.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the furan ring.
Scientific Research Applications
2-Mercapto-5-methylfuran-3-carbimidic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Mercapto-5-methylfuran-3-carbimidic acid involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. The carbimidic acid group can interact with nucleophilic sites in biomolecules, affecting their function. These interactions can disrupt cellular processes and lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Mercapto-5-methyl-1,3,4-thiadiazole: Similar structure but contains a thiadiazole ring instead of a furan ring.
2-Acetyl-5-methylfuran: Contains an acetyl group instead of a mercapto group.
5-Methylfurfural: Contains an aldehyde group instead of a carbimidic acid group.
Uniqueness
2-Mercapto-5-methylfuran-3-carbimidic acid is unique due to the presence of both a mercapto group and a carbimidic acid group on the furan ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C6H7NO2S |
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Molecular Weight |
157.19 g/mol |
IUPAC Name |
5-methyl-2-sulfanylfuran-3-carboxamide |
InChI |
InChI=1S/C6H7NO2S/c1-3-2-4(5(7)8)6(10)9-3/h2,10H,1H3,(H2,7,8) |
InChI Key |
RTCJMAZQEACJIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(O1)S)C(=O)N |
Origin of Product |
United States |
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